4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21BrN2O3S and its molecular weight is 437.35. The purity is usually 95%.
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Scientific Research Applications
Protein Kinase Inhibition
Research has identified compounds structurally related to "4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), which plays a significant role in regulating various cellular processes. One study demonstrated the selective inhibition of protein kinase A by a similar isoquinolinesulfonamide compound, highlighting its potential in modulating protein phosphorylation and neurite outgrowth in PC12 cells, a model for neural differentiation and function (Chijiwa et al., 1990).
Photodynamic Therapy for Cancer
Another application is in the field of photodynamic therapy (PDT) for cancer treatment. Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in PDT. These compounds, including zinc phthalocyanines substituted with benzenesulfonamide groups, have shown remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yields, making them promising candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Interactions and Drug Design
Further research has explored the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including the design of compounds to improve selectivity toward druggable isoforms through the introduction of hydrophobic/hydrophilic functionalities. These studies contribute to the understanding of enzyme inhibition mechanisms and the design of selective inhibitors for therapeutic applications (Bruno et al., 2017).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have also been reported. These derivatives have demonstrated significant in vitro antitumor activity, underscoring the potential of such compounds in the development of new antitumor agents (Alqasoumi et al., 2010).
Properties
IUPAC Name |
4-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVVHCXHUZGEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.